![molecular formula C17H21NO3 B2419470 N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide CAS No. 2411299-55-1](/img/structure/B2419470.png)
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide, also known as CMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMBA belongs to the class of compounds known as alkynyl phenols and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. Specifically, this compound has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has also been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide in lab experiments is that it has been shown to exhibit potent anti-cancer effects at relatively low concentrations. This means that it may be possible to achieve therapeutic effects with lower doses of this compound, which could reduce the risk of side effects. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several potential future directions for research on N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could increase its availability for scientific research. Another area of interest is in the investigation of the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapeutic applications.
Métodos De Síntesis
The synthesis of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide involves a multi-step process that begins with the reaction of 2-cyclopentyloxy-4-methoxybenzaldehyde with propargyl bromide to form the corresponding propargyl ether. This intermediate is then reacted with but-2-ynoic acid in the presence of a palladium catalyst to yield this compound. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has been found to exhibit a range of potential therapeutic applications in scientific research. One of the major areas of interest is in the treatment of cancer. Studies have shown that this compound has potent anti-proliferative effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, this compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-6-17(19)18-12-13-9-10-15(20-2)11-16(13)21-14-7-4-5-8-14/h9-11,14H,4-5,7-8,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCXJMEQCZAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=C(C=C1)OC)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)
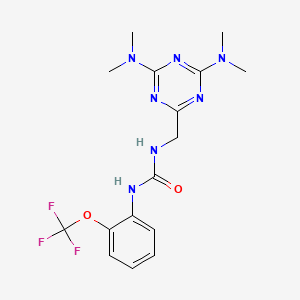
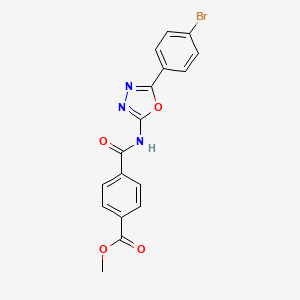
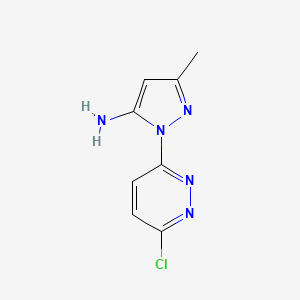
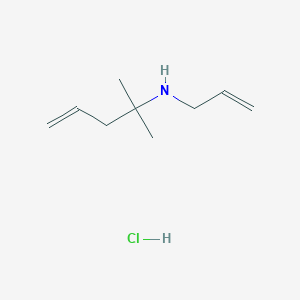


![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![3-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2419404.png)
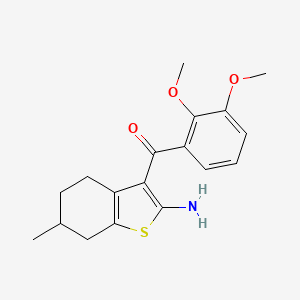
![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)
